(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol
Overview
Description
(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a thiophene-ethynyl group and a hydroxyl group
Mechanism of Action
Mode of Action
It is known that the compound contains both a thiophen group and a phosphorus element . The thiophen group forms a thinner electron conductive cathode electrolyte interphase . This could potentially increase the thermal stability of the target to deactivate the catalytic and oxidative sites .
Biochemical Pathways
The phosphorus element in the compound is known to enhance the interfacial lithium ion conductivities by forming lip x o y f z . This suggests that the compound may play a role in influencing ion transport pathways.
Result of Action
It is known that when used as a functional electrolyte additive for lithium-ion batteries with high-voltage licoo2 cathode, the compound can enhance the electronic and ionic conductivity of the cathode electrolyte interphase . This results in high thermal stability and excellent rate capability .
Action Environment
It is known that the compound can perform optimally in the electrolyte environment of a lithium-ion battery
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Thiophene-Ethynyl Group: The thiophene-ethynyl group can be introduced via a Sonogashira coupling reaction, where a thiophene derivative is coupled with an ethynyl group in the presence of a palladium catalyst.
Hydroxylation: The hydroxyl group can be introduced through a stereoselective reduction of a ketone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing continuous flow chemistry techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the ethynyl group or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a de-ethynylated or dehydroxylated product.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-thiophenecarboxaldehyde and 2-thiophenemethanol share the thiophene ring but differ in their substituents.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-3-ol and 4-ethynylpyrrolidine share the pyrrolidine ring but have different substituents.
Uniqueness
(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol is unique due to the combination of the thiophene-ethynyl group and the chiral pyrrolidine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3S,4R)-4-(2-thiophen-2-ylethynyl)pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c12-10-7-11-6-8(10)3-4-9-2-1-5-13-9/h1-2,5,8,10-12H,6-7H2/t8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIWFOPPDBUUDE-PSASIEDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)C#CC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)C#CC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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